2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide
Description
2,5-Dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dichlorinated benzene ring and a complex N-linked substituent. The substituent consists of a 2-methoxyethyl group branched with a 5-chlorothiophen-2-yl moiety. This structure confers unique electronic and steric properties, distinguishing it from simpler benzenesulfonamide analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3S2/c1-20-10(11-4-5-13(16)21-11)7-17-22(18,19)12-6-8(14)2-3-9(12)15/h2-6,10,17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOVMFNDNBERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core:
Introduction of the dichloro substituents: Chlorination reactions are employed to introduce the dichloro groups at the 2 and 5 positions of the benzene ring.
Attachment of the methoxyethyl group: This step involves the alkylation of the amine group with a suitable methoxyethyl halide under basic conditions.
Incorporation of the chlorothiophenyl group: The final step involves the coupling of the chlorothiophenyl group to the methoxyethyl-substituted benzenesulfonamide via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in disease processes.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activity. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Anticancer Properties : Some studies have explored the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival.
Material Science
In material science, 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is being evaluated for its use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Organic Semiconductors : The compound's ability to form stable thin films can be leveraged in the development of electronic devices, enhancing performance and efficiency.
Industrial Chemistry
The compound is also relevant in industrial applications, particularly as a corrosion inhibitor and in the formulation of specialty chemicals.
- Corrosion Inhibitors : Due to its chemical stability and reactivity, it can be incorporated into formulations designed to protect metals from corrosion in various environments.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical and industrial settings:
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives effectively inhibited Gram-positive bacteria, providing a framework for further exploration of 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide's antibacterial properties.
- Cancer Research : Research published in Cancer Letters highlighted the potential of thiophene-containing compounds to act as anticancer agents by targeting specific signaling pathways involved in tumorigenesis.
- Material Applications : A project reported in Advanced Materials showcased the use of thiophene derivatives in creating high-performance organic semiconductors, emphasizing their role in advancing electronic device technology.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzyme activity. This can disrupt essential biological processes, resulting in antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzenesulfonamides with diverse N-substituents. Below is a comparative analysis of its structural and inferred physicochemical properties against analogs listed in and other related derivatives.
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| Target Compound (Not provided) | Likely C₁₃H₁₃Cl₃NO₃S₂ | ~427.7 | 2,5-dichlorobenzene; N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl) | High lipophilicity; potential π-π stacking (thiophene); moderate solubility (methoxy) |
| 2,5-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide (326899-46-1) | C₁₄H₁₄Cl₂NO₂S | 343.2 | 2,5-dichlorobenzene; N-(2,5-dimethylphenyl) | Lower polarity due to methyl groups; reduced solubility compared to target compound |
| 2,5-Dichloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide (352689-40-8) | C₁₉H₁₆Cl₂N₂O₄S₂ | 479.4 | 2,5-dichlorobenzene; N-linked bis-sulfonamide with 4-methylphenyl | High molecular weight; potential for dual binding sites; low membrane permeability |
| 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (71215-81-1) | C₁₄H₁₅ClN₂O₂S | 310.8 | 5-amino-2-chlorobenzene; N-(2,4-dimethylphenyl) | Increased polarity (amino group); enhanced solubility in aqueous media |
Key Structural and Functional Differences
Substituent Complexity: The target compound’s branched N-substituent (thiophene + methoxyethyl) introduces steric bulk and electronic heterogeneity. The 5-chlorothiophene moiety may engage in sulfur-mediated interactions (e.g., hydrogen bonding or halogen bonding), unlike the dimethylphenyl groups in CAS 326899-46-1 .
The amino group in CAS 71215-81-1 increases electron density on the benzene ring, likely enhancing its nucleophilic character relative to the dichlorinated target compound.
Crystallographic Behavior :
- Crystal structures of such compounds, determined via SHELX or WinGX , would reveal differences in packing efficiency. For example, the thiophene ring in the target compound might induce π-stacking interactions absent in aliphatic-substituted analogs.
Biological Activity
2,5-Dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide (CAS Number: 2034405-70-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.7 g/mol. The presence of chlorine atoms and a sulfonamide group contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₃N₂O₃S |
| Molecular Weight | 400.7 g/mol |
| CAS Number | 2034405-70-2 |
Antitumor Activity
Recent studies have indicated that compounds similar to 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The cytotoxic effects were evaluated using MTS assays, revealing IC50 values that indicate promising antitumor activity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 |
These findings suggest that the structural features of sulfonamides may enhance their interaction with cellular targets involved in tumor growth inhibition.
Antimicrobial Activity
In addition to its antitumor potential, there is evidence suggesting antimicrobial activity associated with compounds in the same class as our target compound. Studies have shown that certain derivatives exhibit effective inhibition against various bacterial strains, making them candidates for further development as antimicrobial agents .
The mechanism through which 2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell metabolism or bacterial survival.
- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication processes in both cancerous and microbial cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
-
Study on Benzimidazole Derivatives : A study explored the synthesis and biological activity of various benzimidazole derivatives, highlighting their potential as antitumor agents with a focus on structure-activity relationships .
- Findings : Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of chemical modifications.
- Antimicrobial Screening : Another study assessed the antimicrobial properties of sulfonamide derivatives against common pathogens.
Q & A
Q. Table 1: Example Synthesis Parameters
| Reactant A | Reactant B | Method | Yield | Characterization Tools |
|---|---|---|---|---|
| Benzenesulfonamide derivative | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | B | 43% | / NMR, UPLC-MS |
Basic: What biological screening approaches are used to evaluate this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus with MepA efflux pump) using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HT-29 colon cancer) to measure IC values .
- Mechanistic Studies : Efflux pump inhibition assessed via ethidium bromide accumulation assays .
Advanced: How are crystallographic techniques applied to resolve this compound’s structure?
Methodological Answer:
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P |
| R1/wR2 | 0.035/0.096 |
| Hydrogen Bond Length | 2.85–3.10 Å |
Advanced: How do researchers resolve discrepancies between spectral and crystallographic data?
Methodological Answer:
- Case Study : Discrepancies in NH proton chemical shifts (NMR δ ~10 ppm vs. SCXRD bond length) arise from dynamic effects in solution vs. static solid-state structures.
- Validation Steps :
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Modification :
- Thiophene Ring : Chlorine at position 5 enhances lipophilicity and target binding (e.g., efflux pump inhibition in ) .
- Methoxyethyl Group : Steric effects influence membrane permeability (tested via logP measurements) .
Q. Table 3: SAR for Analogous Sulfonamides ()
| Compound | R-Substituent | MIC (µg/mL) | Efflux Inhibition (%) |
|---|---|---|---|
| 10b | 2,5-dichlorobenzenesulfonyl | 8 | 78 |
| 10c | 4-fluorobenzenesulfonyl | 16 | 62 |
Advanced: How is computational modeling integrated to study interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., Wnt/β-catenin or MepA efflux pump):
- Protocol :
Prepare protein structure (PDB: 2PQR for β-catenin).
Generate ligand conformers (ROCS for shape screening).
Score interactions (Glide SP mode) .
- MD Simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Storage : -20°C in anhydrous DMSO (prevents hydrolysis of sulfonamide group) .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How is hydrogen bonding analyzed to predict crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
